molecular formula C12H16O B14587563 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne CAS No. 61207-98-5

3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne

Cat. No.: B14587563
CAS No.: 61207-98-5
M. Wt: 176.25 g/mol
InChI Key: BHQHHNLVKNOUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne typically involves the coupling of hex-5-en-1-ol with a hexa-1,5-diyne derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne exerts its effects involves its interaction with various molecular targets. The compound’s alkyne and alkene groups can participate in reactions with enzymes and other biomolecules, leading to the formation of reactive intermediates. These intermediates can then interact with specific molecular pathways, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne is unique due to its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61207-98-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6-hexa-1,5-diyn-3-yloxyhex-1-ene

InChI

InChI=1S/C12H16O/c1-4-7-8-9-11-13-12(6-3)10-5-2/h2-4,12H,1,7-11H2

InChI Key

BHQHHNLVKNOUIV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC(CC#C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.